
tert-Butyl 2-aminobenzylcarbamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-aminobenzylcarbamate hydrochloride: is a chemical compound with the molecular formula C12H19ClN2O2. It is commonly used in organic synthesis and has applications in various fields of scientific research. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-aminobenzylcarbamate hydrochloride typically involves the reaction of 2-aminobenzylamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature. The resulting tert-Butyl 2-aminobenzylcarbamate is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors with continuous monitoring of temperature, pH, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-aminobenzylcarbamate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed:
Substitution Reactions: Formation of substituted benzylcarbamates.
Hydrolysis: Formation of 2-aminobenzylamine and tert-butanol.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 2-aminobenzylcarbamate hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is used in the synthesis of peptide and protein derivatives. It serves as a protecting group for amino acids during peptide synthesis .
Medicine: It is used in the synthesis of compounds with potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers .
Mécanisme D'action
The mechanism of action of tert-Butyl 2-aminobenzylcarbamate hydrochloride involves its reactivity with various functional groups. The amino group can form covalent bonds with electrophiles, while the carbamate group can undergo hydrolysis to release the active amine. The compound’s reactivity is influenced by the presence of the tert-butyl group, which provides steric hindrance and stability .
Comparaison Avec Des Composés Similaires
tert-Butyl 4-(2-aminoethyl)benzylcarbamate: Similar structure but with an ethyl group instead of a benzyl group.
tert-Butyl 2-aminobenzylcarbamate: The non-hydrochloride form of the compound.
Uniqueness: tert-Butyl 2-aminobenzylcarbamate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its non-hydrochloride counterpart .
Propriétés
Formule moléculaire |
C12H19ClN2O2 |
|---|---|
Poids moléculaire |
258.74 g/mol |
Nom IUPAC |
tert-butyl N-[(2-aminophenyl)methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13;/h4-7H,8,13H2,1-3H3,(H,14,15);1H |
Clé InChI |
RTSXQTAHNMSDMY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CC=CC=C1N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


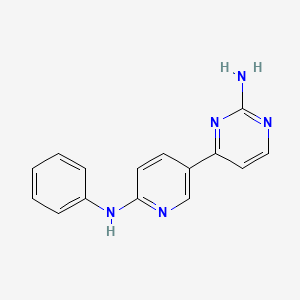
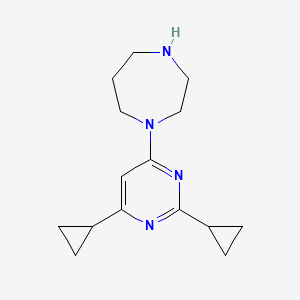
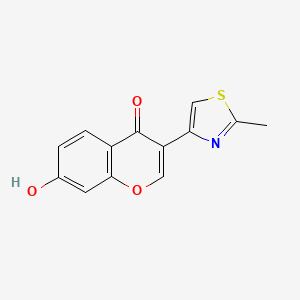
![(2S)-2-[(Naphthalen-2-yl)oxy]hexanoic acid](/img/structure/B11856169.png)




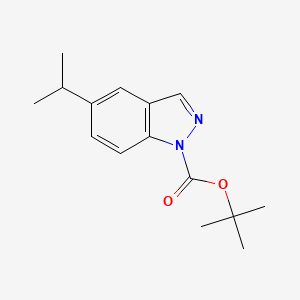
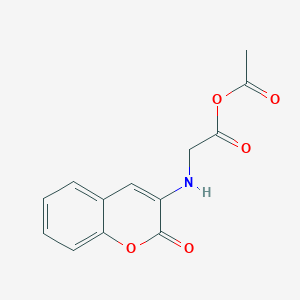

![1,3,4-Thiadiazol-2-amine, 5-[(2-naphthalenyloxy)methyl]-](/img/structure/B11856212.png)
![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl-](/img/structure/B11856220.png)
![2-[(2-Acetylphenyl)methyl]-1,2-dihydro-3H-indazol-3-one](/img/structure/B11856221.png)
